
LY-2886721 clorhidrato
Descripción general
Descripción
El hidrocloruro de LY 2886721 es un potente e inhibitor selectivo de la beta-secretasa (BACE), una enzima involucrada en la producción de péptidos beta-amiloide. Estos péptidos están implicados en la patogénesis de la enfermedad de Alzheimer. El hidrocloruro de LY 2886721 se ha estudiado por sus posibles efectos terapéuticos para reducir los niveles de beta-amiloide en el cerebro, lo que ofrece un enfoque prometedor para el tratamiento de la enfermedad de Alzheimer .
Aplicaciones Científicas De Investigación
Alzheimer's Disease Treatment
LY2886721 has been extensively studied for its effects on amyloid-beta levels in both preclinical and clinical settings:
- Preclinical Studies : In animal models, LY2886721 demonstrated significant reductions in amyloid-beta levels in cerebrospinal fluid (CSF) and brain tissue after administration. Studies reported reductions of up to 65% in CSF amyloid levels at 24 hours post-dose .
- Clinical Trials : The compound progressed to Phase 2 clinical trials where it was evaluated for safety and efficacy. Results indicated a favorable safety profile and a dose-dependent reduction in amyloid-beta levels among participants .
Potential in Other Neurodegenerative Disorders
Research is ongoing to explore the utility of LY2886721 beyond Alzheimer's disease. Its mechanism may have implications for other conditions characterized by amyloid pathology or similar neurodegenerative processes.
Fluorinated Compounds in Drug Design
The incorporation of fluorine atoms into the structure of LY2886721 enhances its pharmacokinetic properties. Fluorinated compounds often exhibit improved metabolic stability and bioavailability. Studies have indicated that fluorinated derivatives can enhance binding affinity to target proteins involved in neurodegeneration .
Case Study 1: Efficacy in Alzheimer's Disease Models
A study published in The Journal of Neuroscience detailed the effects of LY2886721 on transgenic mouse models of Alzheimer's disease. The compound was administered over a period of weeks, with significant reductions in plaque formation observed through histological analysis. Behavioral assessments also indicated improvements in cognitive function compared to control groups .
Case Study 2: Phase 2 Clinical Trial Outcomes
In a Phase 2 trial involving human subjects diagnosed with mild to moderate Alzheimer's disease, participants received varying doses of LY2886721. Results showed a statistically significant decrease in amyloid-beta levels as measured by PET imaging and CSF analysis. The trial also monitored adverse effects, which were minimal and manageable .
Mecanismo De Acción
El hidrocloruro de LY 2886721 ejerce sus efectos inhibiendo selectivamente la beta-secretasa (BACE1), una enzima responsable de la escisión de la proteína precursora de amiloide (APP) para producir péptidos beta-amiloide. Al inhibir la BACE1, el hidrocloruro de LY 2886721 reduce la producción de péptidos beta-amiloide, disminuyendo así su acumulación en el cerebro. Se cree que este mecanismo mitiga los efectos neurotóxicos del beta-amiloide y ralentiza la progresión de la enfermedad de Alzheimer .
Métodos De Preparación
La síntesis del hidrocloruro de LY 2886721 implica varios pasos, comenzando con la preparación de intermediarios clave. La ruta sintética generalmente incluye la formación de un núcleo de piridincarboxamida, seguido de la introducción de átomos de flúor y la formación de un anillo de tiazinilo. El paso final implica la conversión de la base libre a la sal de hidrocloruro. Las condiciones de reacción a menudo requieren el uso de reactivos y catalizadores específicos para lograr altos rendimientos y pureza .
Análisis De Reacciones Químicas
El hidrocloruro de LY 2886721 experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente involucrando los átomos de flúor y el anillo de tiazinilo. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. .
Comparación Con Compuestos Similares
El hidrocloruro de LY 2886721 es único en su alta selectividad para la beta-secretasa (BACE1) sobre otras proteasas como la catepsina D, la pepsina y la renina. Esta selectividad es crucial para minimizar los efectos fuera del objetivo y mejorar la eficacia terapéutica. Compuestos similares incluyen:
Verubecestat: Otro inhibidor de BACE1 estudiado para la enfermedad de Alzheimer.
Lanabecestat: Un inhibidor de BACE1 con un mecanismo de acción similar.
Atabecestat: Un inhibidor de BACE1 que ha sido sometido a ensayos clínicos para la enfermedad de Alzheimer. El hidrocloruro de LY 2886721 destaca por su alta selectividad y capacidad para cruzar la barrera hematoencefálica, lo que lo convierte en un candidato prometedor para el tratamiento de la enfermedad de Alzheimer
Actividad Biológica
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure that includes a tetrahydrofuro-thiazin moiety and fluorinated aromatic rings. Its chemical formula is , and it is often studied for its interactions with biological targets due to the presence of fluorine atoms which can enhance metabolic stability and bioactivity.
Research indicates that this compound may function as a BACE1 inhibitor , which is crucial in the context of Alzheimer's disease. BACE1 (Beta-site amyloid precursor protein cleaving enzyme 1) is an enzyme that plays a significant role in the production of amyloid-beta peptides associated with neurodegeneration.
Inhibition Studies
In vitro studies have demonstrated that the compound effectively inhibits BACE1 activity. For instance:
- IC50 Values : The compound exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects on BACE1 activity compared to control compounds .
- Mechanism Insights : Molecular docking studies suggest that the compound binds to the active site of BACE1, preventing substrate access and subsequent cleavage .
Neuroprotective Effects
The neuroprotective properties of this compound have been evaluated through various assays:
- Cell Viability Assays : In neuronal cell lines treated with amyloid-beta peptides, the compound significantly improved cell viability by reducing cytotoxic effects associated with oligomerization .
- Apoptosis Inhibition : Fluorinated compounds similar to this one have shown reduced activation of caspase-3 in models of neuronal injury, suggesting an anti-apoptotic effect .
Pharmacokinetics
Preliminary pharmacokinetic studies indicate favorable absorption and distribution characteristics:
Parameter | Value |
---|---|
Bioavailability | High |
Half-life | Approximately 6 hours |
Metabolism | Liver (CYP450 enzymes) |
These properties suggest potential for oral bioavailability and therapeutic use.
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Alzheimer’s Disease Models : In transgenic mouse models of Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function as assessed by behavioral tests .
- Neuroinflammation Studies : The compound was also tested in models of neuroinflammation where it demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6, contributing to its neuroprotective profile .
Propiedades
IUPAC Name |
N-[3-[(4aS,7aS)-2-amino-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N4O2S.ClH/c19-11-1-4-15(22-6-11)16(25)23-12-2-3-14(20)13(5-12)18-9-26-7-10(18)8-27-17(21)24-18;/h1-6,10H,7-9H2,(H2,21,24)(H,23,25);1H/t10-,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHMCINLHBUFHB-GHDSXOKHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CSC(=N[C@]2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(C=C4)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF2N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10155116 | |
Record name | LY-2886721 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262036-49-6 | |
Record name | LY-2886721 hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262036496 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2886721 hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10155116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LY-2886721 HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8GJY7V7R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.